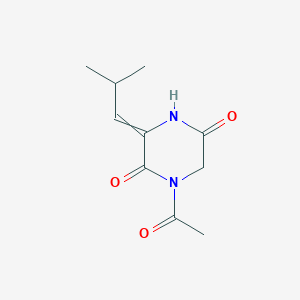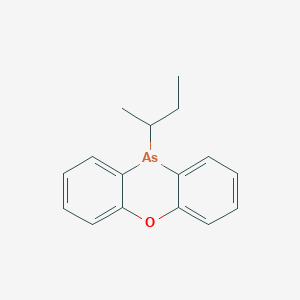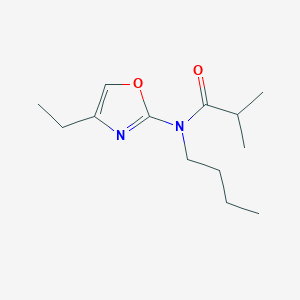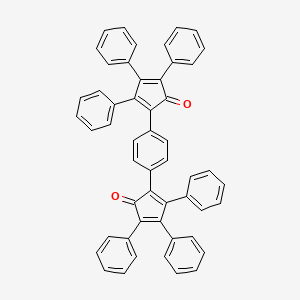
2,2'-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two cyclopenta-2,4-dien-1-one moieties, each substituted with three phenyl groups. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) typically involves multi-step organic reactions. One common method involves the condensation of 1,4-phenylenediamine with 3,4,5-triphenylcyclopenta-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, or halo derivatives, depending on the substituent introduced.
科学的研究の応用
Chemistry: In chemistry, 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Medicine: The compound’s potential medicinal applications are still under investigation. its structural similarity to other bioactive molecules suggests it could be explored for drug development.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors, due to its conjugated system and potential electronic properties.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s conjugated system may allow it to participate in electron transfer processes, influencing various biochemical pathways.
類似化合物との比較
- 4,4’-(1,4-Phenylene)bis(2,3,5-triphenylcyclopenta-2,4-dienone)
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]
Uniqueness: 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) stands out due to its highly conjugated structure and the presence of multiple phenyl groups. This unique arrangement imparts distinct electronic properties, making it a valuable compound for research in organic electronics and materials science.
特性
CAS番号 |
53905-72-9 |
|---|---|
分子式 |
C52H34O2 |
分子量 |
690.8 g/mol |
IUPAC名 |
2-[4-(5-oxo-2,3,4-triphenylcyclopenta-1,3-dien-1-yl)phenyl]-3,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C52H34O2/c53-51-47(39-27-15-5-16-28-39)43(35-19-7-1-8-20-35)45(37-23-11-3-12-24-37)49(51)41-31-33-42(34-32-41)50-46(38-25-13-4-14-26-38)44(36-21-9-2-10-22-36)48(52(50)54)40-29-17-6-18-30-40/h1-34H |
InChIキー |
CEQXMUDITQXHDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C(C(=C(C5=O)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


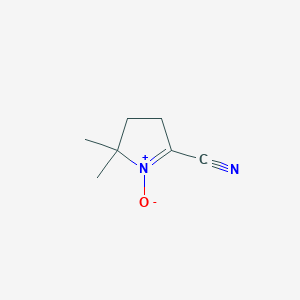
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
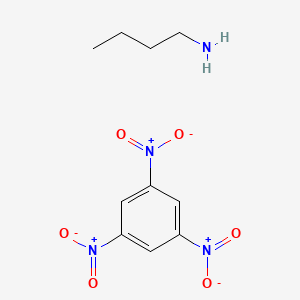
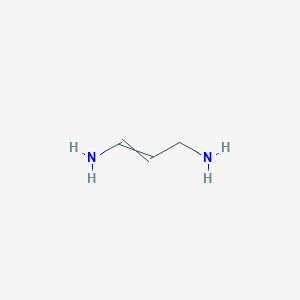
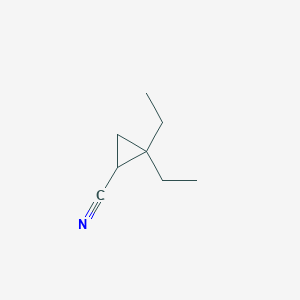
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)

